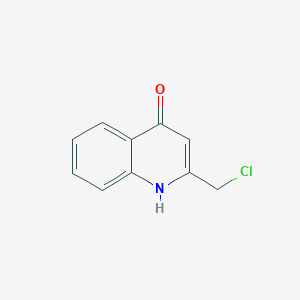

2-(Chloromethyl)-4(1H)-quinolinone

Description

Significance of Quinoline (B57606) and Quinolone Core Structures in Drug Discovery and Development

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, and its oxidized counterpart, the quinolone, are of paramount importance in medicinal chemistry. nih.gov These core structures are considered "privileged scaffolds" because they can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govtandfonline.com The inherent versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects.

The biological activities exhibited by quinoline and quinolone derivatives are extensive and well-documented. They form the backbone of drugs with applications including:

Anticancer: Derivatives have been shown to induce apoptosis, inhibit angiogenesis, and arrest the cell cycle in various cancer cell lines. nih.govresearchgate.net

Antibacterial: The fluoroquinolones are a major class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

Antimalarial: Quinine, one of the earliest and most well-known antimalarial drugs, is a quinoline alkaloid. Synthetic derivatives like chloroquine (B1663885) and mefloquine (B1676156) have also been pivotal in treating malaria.

Antiviral: Certain quinoline derivatives have demonstrated the ability to block viral entry into host cells and inhibit viral replication. benthamdirect.com

Anti-inflammatory: The scaffold has been utilized to develop compounds that modulate inflammatory pathways. nih.gov

Other Activities: The spectrum of activity also extends to anticonvulsant, antifungal, antitubercular, and neuroprotective properties. benthamdirect.com

The "druggability" of the quinoline scaffold is one of its most significant attributes. Its structural features allow for favorable interactions with biological macromolecules, and its well-established synthetic chemistry provides a robust platform for the rational design of new and improved therapeutic agents. tandfonline.com

Historical Context and Evolution of 4(1H)-Quinolone Research

The journey of quinolone research began with the discovery of nalidixic acid in 1962, an unintentional byproduct of chloroquine synthesis. This first-generation quinolone, while limited in its spectrum of activity, marked the dawn of a new class of antibacterial agents. The initial quinolones, often referred to as the "old quinolones," had modest activity, primarily against Gram-negative bacteria, and were mainly used for treating urinary tract infections.

A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone nucleus. This led to the development of the fluoroquinolones, such as norfloxacin, which exhibited a much broader spectrum of activity against both Gram-negative and Gram-positive bacteria. acs.org This second generation of quinolones revolutionized the treatment of various infectious diseases.

Subsequent generations of fluoroquinolones have been developed with further structural modifications to enhance their antibacterial spectrum, improve their pharmacokinetic profiles, and overcome emerging bacterial resistance. The mechanism of action of quinolones, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, has been a subject of intense study and has provided a clear rationale for their antibacterial effects.

The research into 4(1H)-quinolones has not been limited to their antibacterial properties. The versatile nature of the scaffold has led to investigations into its potential in other therapeutic areas, including cancer and viral infections. The ability to synthesize a vast library of derivatives has allowed for the exploration of structure-activity relationships and the identification of compounds with novel biological activities.

Role of 2-(Chloromethyl)-4(1H)-quinolinone as a Key Synthon in Medicinal Chemistry Research

Within the vast landscape of quinolone chemistry, this compound has emerged as a particularly valuable and versatile synthetic intermediate, or "synthon." Its importance lies in the reactive chloromethyl group at the 2-position, which serves as an excellent electrophilic site for the introduction of a wide variety of substituents. This allows for the facile construction of more complex molecules with diverse functionalities.

The utility of this compound as a building block is demonstrated in its application in the synthesis of various bioactive compounds. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions to generate 2-substituted 4(1H)-quinolones. This synthetic strategy provides access to a broad range of derivatives that can be screened for their biological activities.

The reactivity of the chloromethyl group allows for nucleophilic substitution reactions with a plethora of nucleophiles, including amines, thiols, and alcohols. This opens up avenues for the creation of extensive libraries of quinolone derivatives with modified side chains at the 2-position. These modifications can significantly impact the pharmacological properties of the resulting compounds, leading to the discovery of new therapeutic leads.

The 4(1H)-quinolone core itself is a privileged structure in medicinal chemistry, and the presence of the reactive chloromethyl group in this compound makes it an even more powerful tool for drug discovery and development. By leveraging the reactivity of this key synthon, medicinal chemists can efficiently synthesize and explore a wide chemical space, accelerating the process of identifying novel drug candidates with improved efficacy and a broader range of applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAZQGYLHKHVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589824 | |

| Record name | 2-(Chloromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946712-03-4 | |

| Record name | 2-(Chloromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 4 1h Quinolinone and Analogues

Established Synthetic Pathways for 2-(Chloromethyl)-4(1H)-quinolinone

The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving cyclization reactions to construct the quinolinone ring system or the modification of pre-existing quinolone structures.

Conrad-Limpach Cyclization Strategies

The Conrad-Limpach synthesis is a cornerstone method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4(1H)-quinolinones). wikipedia.org The reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The process typically begins with the formation of a Schiff base intermediate from the aniline and the keto group of the β-ketoester. Subsequent thermal cyclization, often carried out at high temperatures (around 250°C) in an inert solvent like mineral oil, leads to the formation of the 4-quinolinone ring system. wikipedia.org

To obtain the desired this compound, this strategy requires the use of a β-ketoester bearing a chloromethyl group at the appropriate position, such as ethyl 4-chloroacetoacetate. The general mechanism proceeds as follows:

Reaction of an aniline with ethyl 4-chloroacetoacetate to form the corresponding enamine intermediate.

High-temperature, acid-catalyzed intramolecular cyclization of the enamine.

Tautomerization to yield the stable this compound product.

The choice of solvent is critical for achieving high yields, with high-boiling point solvents being traditionally favored to facilitate the high-energy cyclization step.

Chlorination of Hydroxymethyl Quinolone Precursors (e.g., using Thionyl Chloride)

A more direct functional group interconversion approach involves the chlorination of a 2-(hydroxymethyl)-4(1H)-quinolinone precursor. This method is advantageous as it builds upon a pre-formed quinolinone ring. Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to their corresponding alkyl chlorides.

The reaction proceeds by converting the hydroxymethyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. A notable example, though on a related isomer, is the synthesis of 3-chloromethyl-1-methyl-4-quinolone hydrochloride. In this preparation, 3-hydroxymethyl-1-methyl-4-quinolone is treated with thionyl chloride in a solvent such as dichloromethane (B109758) under reflux conditions to yield the chloromethylated product. This same principle is applied to produce the 2-(chloromethyl) derivative from its 2-(hydroxymethyl) counterpart. The synthesis of the necessary 2-(hydroxymethyl) precursors is a key aspect of this strategy.

Synthetic Approaches Utilizing β-Ketoesters

The use of β-ketoesters is fundamental to the construction of the 4-quinolinone ring, most prominently within the Conrad-Limpach synthesis framework as described previously. The specific β-ketoester employed dictates the substituent at the C2 position of the resulting quinolinone.

For the synthesis of this compound, the key starting material is ethyl 4-chloroacetoacetate (or a similar 4-chloro-3-oxobutanoate ester). This reagent contains the necessary carbon backbone and the pre-installed chlorine atom required for the target molecule. The synthesis of ethyl 4-chloroacetoacetate itself can be accomplished through methods like a modified Reformatsky reaction, involving the reaction of an ethyl haloacetate with magnesium in a chlorinated hydrocarbon solvent. Another route involves the chlorination of diketene (B1670635) followed by esterification. google.com Once obtained, the condensation of ethyl 4-chloroacetoacetate with an aniline under Conrad-Limpach conditions provides a direct route to the 2-(chloromethyl)-4-quinolinone scaffold. wikipedia.org

Synthesis of Related Chloromethyl Quinoline (B57606) and Quinazolinone Structures

The synthetic methodologies extend to structurally related heterocyclic systems, including quinolines lacking the 4-oxo group and the isomeric quinazolinone ring system.

2-Chloro-3-(chloromethyl)quinoline (B1586034) Derivatives

A powerful method for synthesizing substituted quinolines is the Vilsmeier-Haack reaction. This reaction can be used to prepare 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides). The process involves treating the acetanilide (B955) with the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as both a formylating and cyclizing agent. chemijournal.com

The resulting 2-chloro-3-formylquinoline is a versatile intermediate. To obtain the target 2-chloro-3-(chloromethyl)quinoline, the formyl group can be converted to a chloromethyl group through a two-step sequence:

Reduction: The aldehyde is first reduced to a hydroxymethyl group using a suitable reducing agent like sodium borohydride.

Chlorination: The resulting alcohol is then chlorinated, commonly using thionyl chloride or a similar chlorinating agent.

These 2-chloro-3-(chloromethyl)quinoline derivatives are valuable synthons themselves. For instance, they can be hydrolyzed under acidic conditions to produce 3-(chloromethyl)quinolin-2(1H)-ones, also known as 3-chloromethylcarbostyrils.

| Starting Material | Reagents | Product | Reference |

| N-Arylacetamide | 1. POCl₃, DMF (Vilsmeier-Haack) | 2-Chloro-3-formylquinoline | |

| 2-Chloro-3-formylquinoline | 1. NaBH₄ (or other reductant) 2. SOCl₂ | 2-Chloro-3-(chloromethyl)quinoline | - |

| 2-Chloro-3-(chloromethyl)quinoline | Acetic Acid, Reflux | 3-(Chloromethyl)quinolin-2(1H)-one |

2-(Chloromethyl)quinazolin-4(3H)-one and its Analogues

The quinazolinone ring system is an isomer of quinolinone, and its chloromethylated derivatives are also important synthetic intermediates. An efficient, improved one-pot synthesis for 2-(chloromethyl)quinazolin-4(3H)-ones has been developed utilizing o-anthranilic acids as starting materials. This method involves the reaction of a substituted o-anthranilic acid with chloroacetonitrile.

In a related procedure for a substituted analogue, 2-(chloromethyl)-4-methylquinazoline (B46745) is prepared by reacting o-aminoacetophenone with chloroacetamide in ethanol (B145695) using phosphoric acid as a catalyst. chemicalbook.com These methods provide direct access to the 2-(chloromethyl)quinazolinone core, which can be further modified. For example, the 2-chloromethyl group can be readily converted to a 2-hydroxymethyl group, highlighting the synthetic utility of these compounds.

| Starting Material | Reagents | Product | Reference |

| o-Anthranilic acid | Chloroacetonitrile, Anhydrous MeOH | 2-(Chloromethyl)quinazolin-4(3H)-one | |

| o-Aminoacetophenone | Chloroacetamide, H₃PO₄, Ethanol | 2-(Chloromethyl)-4-methylquinazoline | chemicalbook.com |

| 2-(Chloromethyl)quinazolin-4(3H)-one | Base/Hydrolysis conditions | 2-(Hydroxymethyl)quinazolin-4(3H)-one |

2-(Chloromethyl)-2H,3H-organic-chemistry.orgnih.govthiazino[2,3,4-ij]quinolin-4-ium Derivativesnih.gov

The synthesis of complex heterocyclic systems incorporating the quinolinone moiety, such as thiazino[2,3,4-ij]quinolin-4-ium derivatives, represents an advanced application of quinolone chemistry. A novel family of thiazino[2,3,4-ij]quinolin-4-ium derivatives has been synthesized through the annulation reactions of 8-quinolinesulfenyl chloride. amanote.com While the direct synthesis of a 2-(chloromethyl) substituted version is not explicitly detailed, the synthesis of a 2-(cyanomethyl) analogue provides a clear blueprint for accessing this tricyclic scaffold. The reaction involves the interaction of 8-quinolinesulfenyl chloride with unsaturated compounds like allyl cyanate, leading to the formation of the fused thiazino ring system. amanote.com This electrophilic cyclization strategy highlights a powerful method for constructing polycyclic quinolone derivatives.

Modern Synthetic Advancements and Methodologies

Recent progress in synthetic organic chemistry has introduced more efficient and environmentally benign methods for the preparation of quinolinone scaffolds. These modern techniques often lead to higher yields, shorter reaction times, and greater molecular diversity.

Microwave-Assisted Synthetic Routes

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Often several hours to days | Minutes to a few hours | iipseries.org |

| Yields | Moderate to good | Often higher yields | iipseries.org |

| Energy Efficiency | Lower | Higher | iipseries.org |

| Reaction Conditions | Often harsh, high temperatures | Milder conditions possible | |

One-Pot Condensation Reactions for Scaffold Assembly

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. The synthesis of complex quinolinone-based heterocycles, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, has been achieved through a microwave-assisted, one-pot multicomponent reaction. iipseries.org This strategy involves the condensation of an aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, and dimedone in a single step. iipseries.org Key advantages of this approach include shorter reaction times, high product yields, and simplified purification processes, often avoiding the need for column chromatography. iipseries.org Similarly, one-pot procedures have been developed for creating hybrid molecules containing both quinolone and triazole moieties, demonstrating the versatility of this approach for scaffold assembly. jptcp.com

Tandem Intermolecular C-N Bond Formation and Intramolecular Cyclization Processes

The construction of the 4-quinolone ring system frequently relies on tandem reactions that sequentially form key bonds. A prominent example is the Conrad-Limpach synthesis, which involves the initial condensation of an aniline with a β-ketoester. This intermolecular reaction forms a Schiff base or an enamine intermediate, which then undergoes a thermally induced intramolecular cyclization (electrocyclic ring closing) to afford the 4-hydroxyquinoline (B1666331) product, which exists in tautomeric equilibrium with the 4-quinolone form. This classical method remains a cornerstone for synthesizing 4-quinolinones.

More modern approaches utilize transition-metal catalysis. Palladium-catalyzed tandem reactions have been developed for the synthesis of N-alkyl-substituted 4-quinolones from o-chloroaryl acetylenic ketones and alkyl amines. This process involves a sequence of intermolecular and intramolecular C-N bond formations in a single, efficient step. Another strategy involves the palladium-catalyzed carbonylative cyclization of 2-iodoanilines and terminal alkynes, which proceeds through C-C and C-N bond formation followed by intramolecular cyclization to yield 2-substituted 4-quinolones. These tandem methodologies provide powerful and flexible routes to a wide array of substituted quinolones.

Structural Characterization Techniques in Synthetic Research

The unambiguous determination of the structure of newly synthesized compounds like this compound and its analogues is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced techniques like COSY and DEPT can further aid in structure confirmation. jptcp.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its molecular formula. Techniques like Electrospray Ionization (ESI-TOF) are also commonly used. jptcp.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For 4-quinolinones, characteristic absorption bands for the carbonyl group (C=O) and N-H bond are typically observed. acs.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity, stereochemistry, and conformation.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, providing further confirmation of the empirical and molecular formula.

Table 2: Spectroscopic Data for Quinolone Derivatives

| Technique | Typical Observations for Quinolone Core | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons in the 7-8.5 ppm range; N-H proton signal (variable); signals for substituents. | jptcp.com |

| ¹³C NMR | Carbonyl carbon signal around 170-180 ppm; aromatic carbons in the 115-145 ppm range. | jptcp.com |

| IR (cm⁻¹) | C=O stretch (approx. 1630-1660); N-H stretch (broad, approx. 3000-3400). | acs.org |

| HRMS | Provides exact mass to confirm the elemental composition. | |

The Versatility of this compound in Synthetic Chemistry

The chemical compound this compound is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive chloromethyl group and a quinoline core, allows for a wide range of chemical modifications. This adaptability makes it a key intermediate in the creation of complex molecules and diverse heterocyclic systems.

Chemical Reactivity and Derivatization Strategies

The reactivity of this compound is primarily centered around two key areas: the chloromethyl group at the 2-position and the quinoline core itself. This dual reactivity allows for a multitude of derivatization strategies, leading to a vast array of novel compounds.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, significantly expanding the molecular diversity achievable from this single precursor.

The reaction of this compound with various amines and thiols provides a straightforward route to aminoalkyl and thioalkyl quinolone derivatives. These reactions typically proceed under standard nucleophilic substitution conditions. For instance, treatment with primary or secondary amines leads to the corresponding 2-(aminomethyl)-4(1H)-quinolinones. Similarly, reaction with thiols or thiolates yields 2-(thioalkylmethyl)-4(1H)-quinolinones. These derivatives are of significant interest due to their potential biological activities.

A convenient method for synthesizing 3-(1-aminoalkyl)quinolin-2(1H)-one derivatives has been developed, highlighting the interest in amino-functionalized quinolones. thieme-connect.de

| Reactant | Product |

| Primary/Secondary Amine | 2-(Aminoalkyl)-4(1H)-quinolinone |

| Thiol/Thiolate | 2-(Thioalkyl)-4(1H)-quinolinone |

The reactive chloromethyl group can also participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. By carefully choosing a nucleophile that is tethered to another part of the molecule or by introducing a suitable functional group elsewhere in the quinoline core, a variety of polycyclic structures can be accessed. For example, if a nucleophilic group is present on the nitrogen at position 1 or on the benzene (B151609) ring, intramolecular cyclization can occur, resulting in novel tricyclic or tetracyclic frameworks. These fused systems are often investigated for their unique chemical properties and potential applications in materials science and medicinal chemistry. The synthesis of isoindolo[2,1-a]quinoline-5,11-diones has been achieved through microwave-assisted methods. Additionally, 2-chloro-isoindolo[2,1-a]quinoline-5(11H)-one can be synthesized via intramolecular Heck coupling cyclization.

Modifications of the Quinoline Core Structure

Beyond the reactivity of the chloromethyl group, the quinoline core itself offers several sites for modification, further enhancing the synthetic utility of this compound.

The nitrogen atom of the quinoline ring can undergo N-alkylation with various alkyl halides, a common strategy to introduce further diversity and modulate the electronic properties of the quinoline system. For instance, treatment with methyl iodide can lead to the formation of N-methylated quinolone derivatives. Furthermore, the nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation not only alters the electronic nature of the heterocyclic ring but also provides a handle for further functionalization, as N-oxides can direct subsequent reactions to specific positions on the quinoline ring.

The synthesis of N-aryl quinolones has been achieved using diaryliodonium salts, and nickel-catalyzed intramolecular amination can produce N-alkyl quinolones.

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl Halide | N-Alkyl-2-(chloromethyl)-4-quinolone |

| N-Oxidation | m-CPBA | This compound N-oxide |

The benzene portion of the quinoline ring is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. Depending on the reaction conditions, electrophiles can be introduced at various positions on the carbocyclic ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. These modifications allow for the fine-tuning of the steric and electronic properties of the final molecule. Nucleophilic substitution reactions on the quinoline ring are also possible, particularly at positions 2 and 4, which are activated by the electron-withdrawing nature of the nitrogen atom.

Application as a Core Building Block in Complex Molecule Synthesis

Due to its versatile reactivity, this compound serves as a fundamental building block for the synthesis of more complex molecules. Its ability to undergo sequential reactions at both the chloromethyl group and the quinoline core allows for a stepwise and controlled construction of intricate molecular architectures. For example, an initial nucleophilic substitution at the chloromethyl group can be followed by a modification of the quinoline ring, such as N-alkylation or an electrophilic substitution. This step-wise approach provides access to a wide range of substituted quinolones and fused heterocyclic systems that would be difficult to synthesize through other routes. The compound is a key intermediate in the synthesis of various biologically active compounds and functional materials.

Chemical Reactivity and Derivatization Strategies

Application as a Core Building Block in Complex Molecule Synthesis

Design and Synthesis of Hybrid Molecules

The concept of molecular hybridization involves combining two or more pharmacophores to create a single new entity with potentially enhanced or novel biological properties. 2-(Chloromethyl)-4(1H)-quinolinone is an effective synthon for this approach, particularly in the construction of hybrid molecules through carbon-carbon bond formation.

A significant strategy for derivatization is the Suzuki-Miyaura cross-coupling reaction. This method has been successfully employed to synthesize various 2-substituted-4(1H)-quinolones by coupling 2-(chloromethyl)quinolin-4(1H)-one with different boronic esters. For instance, a microwave-assisted Suzuki-Miyaura reaction has been utilized to introduce terpenoid and other alkyl side chains onto the quinolone core.

The general synthetic pathway to obtain the 2-(chloromethyl)quinolin-4(1H)-one starting material involves a multi-step process. It typically begins with a Conrad-Limpach reaction of an appropriate β-ketoester with aniline (B41778), followed by the reduction of the carboxylate group at the 2-position to an alcohol, and subsequent chlorination using an agent like thionyl chloride to yield the reactive 2-(chloromethyl) derivative.

Table 1: Examples of Hybrid Molecules Synthesized from this compound via Suzuki-Miyaura Coupling

| Starting Material | Coupling Partner | Resulting Hybrid Molecule |

| 2-(Chloromethyl)quinolin-4(1H)-one | Octenyl pinacol (B44631) boronic ester | trans-Δ2-unsaturated NQNO and MNQNO derivatives |

| 2-(Chloromethyl)quinolin-4(1H)-one | Geranyl pinacol boronic ester | 2-Geranyl-4(1H)-quinolones |

Data sourced from a study on the synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives.

This synthetic strategy demonstrates the versatility of the this compound scaffold in generating a library of hybrid molecules by varying the boronic ester coupling partner.

Construction of Quinolone-Hybrid Antibacterials

The quinolone structure is a well-established pharmacophore in antibacterial agents. The development of hybrid molecules that incorporate a quinolone moiety is a key strategy to overcome growing bacterial resistance. The reactive chloromethyl group of this compound serves as a chemical handle for attaching other bioactive fragments, including other antibiotics, to create novel hybrid antibacterials.

One prominent application is in the synthesis of 2-alkyl-4(1H)-quinolones that function as bacterial secondary metabolites and exhibit significant bioactivity, including antibacterial effects. For example, 2-geranyl-4(1H)-quinolones, produced by the actinomycete Pseudonocardia sp. CL38489, show potent antibiotic activity against Helicobacter pylori. The synthesis of these natural products has been achieved through a microwave-assisted Suzuki-Miyaura cross-coupling reaction between 2-(chloromethyl)quinolin-4(1H)-one and a pinacol boronic ester carrying the terpenoid side chain.

Another approach involves the nucleophilic substitution of the chloride in the chloromethyl group. This has been demonstrated in the synthesis of novel functionalized fluoroquinolones. In a related synthesis, the core 2-(chloromethyl)quinazolin-4(3H)-one was reacted with the secondary amine of existing antibiotics like ciprofloxacin (B1669076) and sarafloxacin. This nucleophilic reaction, carried out in the presence of a base such as sodium bicarbonate in dimethylformamide (DMF), links the two antibacterial moieties, resulting in a new hybrid compound. This strategy aims to develop agents that can overcome quinolone resistance.

Table 2: Research Findings on Quinolone-Hybrid Antibacterials

| Hybrid Compound Class | Synthetic Strategy | Target Activity | Key Finding | Reference |

| 2-Geranyl-4(1H)-quinolones | Suzuki-Miyaura coupling | Antibacterial (H. pylori) | Synthesis of potent natural product antibiotics was achieved. | |

| Fluoroquinolone-quinazolinone hybrids | Nucleophilic substitution | Antibacterial (Gram-positive and Gram-negative) | Resulting hybrids showed moderate to good activity against Gram-positive bacteria. |

The structure-activity relationship (SAR) studies of these hybrids often reveal that the nature of the substituent introduced at the 2-position significantly influences the antibacterial spectrum and potency. For instance, in a series of ciprofloxacin-quinazolinone hybrids, the substitution on the quinazolinone ring played a crucial role in determining the activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of such hybrids underscores the utility of this compound and its analogues as building blocks for new potential antibacterial drugs.

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule. These calculations can elucidate electron distribution, molecular orbital energies, and reactivity indicators, which are crucial for predicting how the molecule will behave in a chemical or biological environment.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For quinoline (B57606) and quinazolinone derivatives, DFT calculations have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. Studies on related quinoline compounds have shown that substituents on the quinoline ring can significantly alter the charge distribution across the molecule.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can compute thermodynamic and electronic characteristics. For instance, in structurally similar quinazoline (B50416) derivatives, DFT has been used to evaluate the effects of different substituents on the aromatic ring. These studies help in understanding the molecule's stability and electrostatic potential, which are key to its reactivity.

In Silico Modeling for Pharmacological Prediction

In silico modeling plays a pivotal role in modern drug discovery by predicting the pharmacological profile of a compound before its synthesis. This includes identifying potential biological targets, understanding interaction mechanisms, and estimating pharmacokinetic properties.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential drug targets and understanding the binding modes of ligands. For derivatives of the quinoline and quinazolinone scaffold, molecular docking has been widely used to explore their interactions with various biological targets.

For example, in a study involving novel fluoroquinolones hybridized with quinazolinone derivatives, molecular docking was performed to explore their binding characteristics and interactions with bacterial enzymes. Similarly, docking studies on 4-phenyl-2-quinolone derivatives have been used to investigate their binding mode in the colchicine-binding pocket of tubulin, suggesting a possible anticancer mechanism. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Computational Studies on Biological Activity Mechanisms

Computational studies are crucial for elucidating the mechanisms behind a molecule's biological activity. By analyzing the interactions predicted by molecular docking and the electronic properties calculated by quantum chemical methods, researchers can hypothesize how a compound exerts its effect at a molecular level.

For quinoline-based compounds, computational analyses have helped to understand their antileishmanial and anticancer activities. The mechanism of action for compounds like 2-(chloromethyl)quinoline (B1294453) 1-oxide is thought to involve the formation of covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition of enzyme activity. korea.ac.kr

Prediction of Pharmacokinetic Properties

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, excretion, and toxicity (ADMET), is a critical factor in its development. In silico tools can predict these properties, helping to identify potential liabilities early in the drug discovery process.

For derivatives of 4-phenyl-2-quinolones, ADMET prediction has been carried out to assess their drug-likeness and bioavailability. These predictions can highlight potential issues such as cardiotoxic side effects or mutagenicity, guiding further structural modifications to improve the compound's pharmacokinetic properties. Similarly, in silico pharmacokinetic prediction assays were conducted for novel functionalized fluoroquinolones to evaluate their potential as antibacterial agents.

Structure-Activity Relationship (SAR) Elucidation Through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable in establishing these relationships by correlating structural features with activity data.

For quinoline and quinazolinone derivatives, SAR studies have been instrumental in designing more potent compounds. tandfonline.com For instance, the antibacterial activity of novel fluoroquinolone derivatives was characterized through SAR studies, which, in conjunction with molecular docking, helped to identify the most potent compounds. These studies often reveal that specific substitutions at certain positions on the quinoline or quinazolinone ring are crucial for enhancing biological activity.

Pharmacological Investigations of 2 Chloromethyl 4 1h Quinolinone Derivatives

Antimicrobial Activity Research (In Vitro Focus)

The antimicrobial properties of quinolinone derivatives have been a significant area of study, with research exploring their efficacy against a wide range of bacteria and fungi.

Antibacterial Efficacy and Spectrum (In Vitro)

Quinoline-2-one derivatives have demonstrated notable antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains. These compounds are recognized as a vital component in medicinal chemistry, with a history of use as wide-spectrum antibiotics against both Gram-positive and Gram-negative bacteria.

Derivatives of quinoline-2-one have shown significant antibacterial activity against various Gram-positive pathogens. In one study, several derivatives exhibited potent activity, with one compound in particular, designated as 6c, showing a minimum inhibitory concentration (MIC) of 0.75 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). Another research effort focusing on 2-phenyl-quinoline-4-carboxylic acid derivatives identified a compound with notable activity against MRSA. Furthermore, the introduction of a triazole ring into the quinolone structure has been shown to enhance antimicrobial activity, with one such derivative demonstrating an MIC of 0.5 µg/mL against MRSA.

In Vitro Antibacterial Activity of Selected Quinolinone Derivatives Against Gram-Positive Bacteria.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative 6c | MRSA | 0.75 | |

| Triazole-containing derivative | MRSA | 0.5 |

The antibacterial spectrum of quinolinone derivatives extends to Gram-negative bacteria. researchgate.net Research has shown that certain oxadiazole derivatives of quinolinone have antibacterial activity that is comparable to ciprofloxacin (B1669076) against both Escherichia coli and Pseudomonas aeruginosa. researchgate.net Pseudomonas aeruginosa itself produces a class of quinolones, known as 2-alkyl-4-quinolones (AQs), which play a role in cell-to-cell signaling and are involved in the production of virulence factors. rsc.org The biosynthesis of these AQs, including the signal molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), is a potential target for antimicrobial intervention. rsc.org

Antifungal Efficacy and Spectrum (In Vitro)

In addition to their antibacterial properties, quinolinone derivatives have been investigated for their antifungal potential. Studies have shown that these compounds can be effective against various fungal strains. For instance, certain polyfunctionalized quinolines have displayed notable activity, particularly against dermatophytes.

Mechanistic Insights into Antimicrobial Action (In Vitro, e.g., Bacterial Topoisomerase Inhibition)

The antimicrobial action of quinolone derivatives is often attributed to their ability to inhibit essential bacterial enzymes. researchgate.net A primary mechanism of action is the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA synthesis and replication. researchgate.net By targeting these type II topoisomerases, quinolones can disrupt vital cellular processes, leading to bacterial cell death. Some derivatives also exhibit inhibitory activity against dihydrofolate reductase, another important enzyme in microbial metabolism.

Anticancer/Antiproliferative Activity Research (In Vitro Focus)

Beyond their antimicrobial effects, 2-(Chloromethyl)-4(1H)-quinolinone and its derivatives have been a focal point of anticancer research. Numerous studies have synthesized and evaluated various quinolinone analogs for their ability to inhibit the growth of cancer cells.

Investigations have revealed that certain halogenated and non-halogenated 2H-quinolinone derivatives exhibit significant cytotoxicity against cancer cell lines, such as breast (MCF-7) and liver (HepG-2) cancer cells, while showing selectivity compared to normal cells. nih.gov These compounds have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis, or programmed cell death. nih.gov The apoptotic activity is further supported by observations of increased caspase 3/7 activity. nih.gov

Other studies have focused on different substituted quinolinone derivatives. For example, N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide demonstrated potent antiproliferative activity against various tumor cell lines. nih.gov Similarly, a series of 4-anilinofuro[2,3-b]quinolines were synthesized and tested, with one compound showing significant inhibitory effects on HeLa, SKHep, and CE81T cancer cells, also inducing G2/M phase cell-cycle arrest and subsequent cell death. Furthermore, the bio-isosteric replacement of an oxygen atom with a nitrogen atom in the coumarin (B35378) nucleus to form a 2-quinolone core has led to the development of derivatives with excellent anticancer activities. Another study found a specific selenophenyl quinolin-4-one analog to be a highly promising anticancer agent with selective and potent inhibitory activity against melanoma cells.

In Vitro Antiproliferative Activity of Selected Quinolinone Derivatives.

| Derivative | Cancer Cell Line(s) | Effect | Reference |

| Halogenated 2H-quinolinone derivatives | MCF-7 (Breast), HepG-2 (Liver) | Cytotoxicity, G2/M phase arrest, apoptosis | nih.gov |

| N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide | MT-2, NCI-H661, NPC-Tw01 | Potent antiproliferative activity | nih.gov |

| 1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanone | HeLa, SKHep, CE81T | G2/M phase arrest, DNA fragmentation, cell death | |

| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one | MDA-MB-435 (Melanoma) | Selective and potent inhibitory activity |

Cytotoxic Effects on Human Cancer Cell Lines (In Vitro)

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of solid tumor cell lines.

Colorectal Cancer: Numerous studies have highlighted the efficacy of quinoline (B57606) derivatives against colorectal cancer cells. For instance, one study synthesized a series of novel quinoline derivatives and found that most compounds exhibited potent antiproliferative activity. The representative compound, 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)-ethyl)quinolin-4-amine, was particularly effective against human tumor cell lines with IC50 values less than 1.0 µM. Another study reported that the compound 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline (compound 49) showed significant cytotoxicity against HCT116 and Caco-2 colorectal cancer cells, with IC50 values of 0.35 and 0.54 μM, respectively. This activity was notably higher than that of the established chemotherapy drug 5-fluorouracil. Furthermore, a study on tetrahydroquinolinone derivatives identified 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a) as having potent cytotoxicity towards HCT-116 colon cancer cells. Research on quinoxaline (B1680401) derivatives, which are structurally related to quinolones, also showed that certain compounds were cytotoxic against human colon adenocarcinoma cells (colon 205).

Lung Cancer: Quinoline derivatives have also shown promise in combating lung cancer. The aforementioned tetrahydroquinolinone derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a), was also found to be potently cytotoxic against the A549 lung cancer cell line. A separate study on a novel quinoline derivative, 91b1, demonstrated a dose-dependent inhibitory effect on the A549 lung cancer cell line, comparable to the chemotherapy drug cisplatin. Additionally, some quinoxaline derivatives have been shown to be cytotoxic against human lung adenocarcinoma cells (PC 14).

Breast Cancer: The anti-breast cancer activity of novel quinoline derivatives has been a focus of research. A study evaluating a series of newly synthesized compounds against the MCF7 breast cancer cell line found that several derivatives exhibited higher activity than the reference drug doxorubicin. Specifically, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide, 3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide, 2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide, and 2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide showed IC50 values of 29.8, 39.0, 40.0, and 40.4 μmol L-1, respectively, compared to doxorubicin's IC50 of 47.9 μmol L-1. Another study on 4-anilinoquinolinylchalcone derivatives found that (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (compound 4a) had the highest cytotoxicity in breast cancer cells (MDA-MB-231) with low cytotoxicity in normal cells.

Prostate Cancer: Investigations into 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a core structure with quinolinones, have revealed their anticancer activity against prostate cancer cell lines. Seven synthesized analogues were evaluated against PC3 and DU145 prostate cancer cells, with compounds C2 and C5 showing the most potent effect with IC50 values below 15 µM. The cytotoxic properties of these compounds were attributed to substitutions on the phenyl ring at the second position of the 2,3-dihydroquinazolin-4(1H)-one structure. Another study on (2-chloroethylthio)-1,4-naphthoquinone derivatives reported high activity in various human prostate cancer cell lines at nanomolar concentrations. nih.gov

Interactive Data Table: Cytotoxic Activity of this compound Derivatives and Related Compounds on Solid Tumor Cell Lines

Molecular Mechanisms of Anticancer Action (In Vitro)

The anticancer properties of this compound derivatives are underpinned by several molecular mechanisms that disrupt cancer cell proliferation and survival.

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. For instance, a novel quinoline derivative, was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity. This process was confirmed to be caspase-dependent. Similarly, a tetrahydroquinolinone derivative induced apoptosis in lung cancer cells through both intrinsic and extrinsic pathways. In colorectal cancer cell lines, a thiosemicarbazone derivative led to a significant increase in apoptotic cells in a dose-dependent manner. Furthermore, a novel quinazolinone derivative, DQQ, was shown to induce cytochrome c-mediated apoptosis in human leukemia MOLT-4 cells. This was evidenced by nuclear microscopy, annexin-V assays, and the immunoexpression of cytochrome c, caspases, and PARP. Another study on a quinoline derivative, CQAH, observed substantial apoptotic effects in HCT116 and LoVo human colon cancer cell lines, characterized by cell shrinkage, chromatin condensation, and an increase in the apoptotic rate from 20% to 85%.

In addition to inducing apoptosis, these derivatives can also interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. A study on a tetrahydroquinolinone derivative demonstrated that it induced cell cycle arrest at the G2/M phase in lung cancer cells. Similarly, a thiosemicarbazone derivative caused an arrest of the cell cycle at the G2/M phase in colorectal cancer cells. Another quinoline derivative was found to modulate the cell cycle in various cancer cell lines. Furthermore, a novel quinazolinone derivative, DQQ, was also observed to cause cell cycle arrest in human leukemia MOLT-4 cells.

Topoisomerases are crucial enzymes for DNA replication and transcription, making them attractive targets for anticancer drugs. Quinolone derivatives have been shown to inhibit these enzymes. nih.gov Some quinolone derivatives, SJ5b and SQ7b, were found to completely inhibit the DNA relaxation activities of human placental topoisomerase II. However, their mechanism of action appeared to be through DNA binding rather than stabilizing the topoisomerase II-DNA cleavable complex, a mechanism employed by drugs like etoposide. Other studies have also identified quinoline derivatives as inhibitors of topoisomerase I. The antibacterial action of quinolones is known to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to double-strand DNA breaks. This mechanism of converting topoisomerase IV into a poisonous adduct on DNA has also been observed in bacteria. nih.gov

The anticancer activity of this compound derivatives is also attributed to their interactions with various intracellular molecules. The 2-chloroethylthio moiety present in some derivatives can target DNA through the irreversible alkylation of guanine (B1146940) residues, leading to cytotoxic effects and apoptosis. nih.gov The binding of certain quinolone derivatives to DNA can be mediated by magnesium ions. nih.gov Beyond direct DNA interaction, these compounds can inhibit various enzymes and proteins crucial for cancer cell survival. Quinazolinone derivatives have been identified as inhibitors of microtubule protein polymerization and cell-cycle-dependent kinase 4 (Cdk4). Furthermore, some quinoline derivatives act as inhibitors of protein kinases such as EGFR and VEGFR. nih.gov

Interactive Data Table: Molecular Mechanisms of this compound Derivatives and Related Compounds

Other Biological Activities of Quinoline and Quinazolinone Derivatives Relevant to the Compound's Core Structure (In Vitro Focus)

The quinoline and quinazolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. This section explores several key in vitro biological activities of derivatives containing these core structures, providing a broader context for the potential bioactivity of this compound.

Anti-inflammatory Properties

Quinoline and quinazolinone derivatives have demonstrated significant anti-inflammatory potential in various in vitro models. The anti-inflammatory action of these compounds is often attributed to their ability to modulate the production of pro-inflammatory mediators.

A study on thiazolidinedione-quinoline molecular hybrids revealed that certain derivatives, namely LPSF/ZKD2 and LPSF/ZKD7, led to a significant dose-dependent decrease in the concentrations of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). Another derivative, LPSF/ZKD4, was found to significantly reduce the expression of interleukin-6 (IL-6) at a concentration of 50 μM. Furthermore, molecular docking studies have shown that some synthesized thiazolidinedione-quinoline compounds exhibit good affinity for both peroxisome proliferator-activated receptor-gamma (PPARγ) and cyclooxygenase-2 (COX-2), with binding energies around -10,000 Kcal/mol.

Research into newer quinazolinone analogs has also highlighted their anti-inflammatory capabilities. For instance, a series of 3-[2′-(substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and their cyclized azetidinone and thiazolidinone derivatives were screened for anti-inflammatory activity. Compounds with a p-chlorophenyl group generally showed better activity than those with an unsubstituted phenyl group. Thiazolidinone derivatives, in particular, demonstrated superior anti-inflammatory effects compared to the corresponding azetidinones.

The structural features of quinazolinone derivatives play a crucial role in their anti-inflammatory effects. The presence of electron-withdrawing groups at specific positions of the quinazolinone ring system has been shown to enhance anti-inflammatory activity. Molecular hybridization, which involves combining the quinazolinone moiety with other heterocyclic systems like thiazolidinone and azetidinone, has also proven to be a successful strategy for improving anti-inflammatory potential.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline and Quinazolinone Derivatives

| Compound/Derivative Class | Target/Assay | Key Findings | Reference |

| Thiazolidinedione-quinoline hybrids (LPSF/ZKD2, LPSF/ZKD7) | IFN-γ and TNF-α production | Significant dose-dependent decrease in cytokine concentration. | |

| Thiazolidinedione-quinoline hybrid (LPSF/ZKD4) | IL-6 expression | Significant reduction at 50 μM. | |

| Thiazolidinedione-quinoline hybrids | PPARγ and COX-2 (Molecular Docking) | Good binding affinity with energies around -10,000 Kcal/mol. | |

| 3-[2′-(p-Chlorobenzylideneamino)phenyl]-substituted quinazolinone | Edema inhibition | Showed 20.4% anti-inflammatory activity. | |

| Thiazolidinone derivatives of quinazolinone | Edema inhibition | Showed 22.9–32.5% anti-inflammatory activity. |

Antiviral Properties

The quinoline and quinazolinone scaffolds are integral to numerous compounds exhibiting a broad spectrum of antiviral activities. These derivatives have been investigated for their efficacy against a variety of viruses, including Zika virus, SARS-CoV-2, and others.

In the context of SARS-CoV-2, a series of quinoline-3-carboxylate derivatives were evaluated for their in vitro antiviral activity. Plaque assays and RT-qPCR were used to determine their effectiveness. Molecular docking studies suggested that the most active compounds in this series demonstrated strong binding affinity to the main viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14).

Furthermore, quinazolinone derivatives have been identified as potential inhibitors of the SARS-CoV-2 3CLpro, a crucial enzyme for viral replication. A series of novel quinazolin-4(3H)-one derivatives were designed and synthesized, with several compounds (5b, 5c, 5i, 5j, and 5l) showing significant inhibitory potential against SARS-CoV-2 3CLpro, with IC50 values of 1.25, 1.58, 1.97, 0.44, and 2.56 µM, respectively. These compounds were also found to be non-cytotoxic at concentrations up to 20 µM.

Research has also explored the antiviral activity of quinoline derivatives against the Zika virus (ZIKV). Certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to inhibit ZIKV replication in vitro, with some showing activity comparable to the antimalarial drug mefloquine (B1676156).

The antiviral mechanism of some quinazoline (B50416) derivatives has been linked to the inhibition of key viral enzymes, such as RNA-dependent RNA polymerase (RdRp), as seen in studies against Bovine Viral Diarrhea Virus (BVDV).

Table 2: In Vitro Antiviral Activity of Quinoline and Quinazolinone Derivatives

| Compound/Derivative Class | Virus | Target/Assay | Key Findings | Reference |

| Quinoline-3-carboxylate derivatives | SARS-CoV-2 | Plaque assay, RT-qPCR, Molecular docking (NSP5, NSP14) | Active compounds showed strong binding affinity to viral proteases. | |

| Quinazolin-4(3H)-one derivatives (5b, 5c, 5i, 5j, 5l) | SARS-CoV-2 | 3CLpro inhibition | IC50 values ranging from 0.44 to 2.56 µM. | |

| 2,8-bis(Trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | ZIKV replication inhibition | Some derivatives showed activity similar to mefloquine. | |

| Aza-heterocyclic compounds based on quinazolines | Bovine Viral Diarrhea Virus (BVDV) | BVDV RdRp inhibition (Molecular Docking) | Potent hits for optimizing antivirals for BVDV. |

Antiprotozoal and Antimalarial Activities

Quinoline and quinazolinone derivatives have a long history of use and investigation as antiprotozoal and antimalarial agents. The quinoline ring, in particular, is a cornerstone of many well-known antimalarial drugs.

In a study investigating new antimalarial drugs, a series of quinoline, isoquinoline, and quinazoline derivatives were tested against the CQ-sensitive and MQ-resistant strain 3D7 of Plasmodium falciparum. This highlights the ongoing effort to develop new agents effective against resistant parasite strains.

Research on 2-aroyl quinazolinones demonstrated their efficacy against several parasitic protozoans. Nineteen compounds were synthesized and tested, with thirteen showing activity against one or more parasites. Specifically, compounds KJ1 and KJ10 exhibited significant antitrypanosomal activity against Trypanosoma brucei rhodesiense, with IC50 values of approximately 5 µM and 1.1 µM, respectively. The presence of a bromine or nitro group on the aroyl moiety at position 2 of the quinazolinone scaffold appeared to enhance activity against T. b. rhodesiense.

Furthermore, molecular hybridization has been employed to create novel quinoline derivatives with antiplasmodial activity. Two groups of molecules, derived from the 4-aminoquinoline (B48711) ring conjugated with hydrazones (HQ) and imines (IQ), were synthesized. The imine derivatives IQ5 and IQ6 showed significant parasite growth inhibition in vivo. Notably, IQ6 was also found to interact with ferriprotoporphyrin IX, a mechanism similar to that of chloroquine (B1663885).

Table 3: In Vitro Antiprotozoal and Antimalarial Activity of Quinoline and Quinazolinone Derivatives

| Compound/Derivative Class | Organism | Key Findings | Reference |

| 2-Aroyl quinazolinones (KJ1, KJ10) | Trypanosoma brucei rhodesiense | IC50 values of ~5 µM and 1.1 µM, respectively. | |

| 2-Aroyl quinazolinone (KJ10) | Trypanosoma brucei brucei | IC50 value of ~4 µM. | |

| Quinoline-imine conjugate (IQ6) | Plasmodium falciparum | Interacts with ferriprotoporphyrin IX. |

Enzyme Inhibition Studies (e.g., Aldose Reductase, Alpha-Glucosidase)

The structural framework of quinoline and quinazolinone derivatives makes them suitable candidates for interacting with and inhibiting various enzymes.

For instance, certain quinazoline derivatives have been investigated as carbonic anhydrase (CA) inhibitors. CAs are zinc-containing metalloenzymes involved in numerous physiological and pathological processes.

Molecular docking simulations have suggested that some quinoline derivatives have the potential to act as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), enzymes relevant to neurodegenerative diseases.

While the provided search results focus more on anti-inflammatory and antimicrobial activities, the broad inhibitory potential of these scaffolds suggests that derivatives of this compound could also be explored for their effects on enzymes like aldose reductase and alpha-glucosidase, which are relevant in diabetic complications.

Antioxidant Activities

Quinoline and quinazolinone derivatives have been recognized for their antioxidant properties. This activity is significant due to the role of oxidative stress in various diseases. The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals. scielo.br

A review of recent studies on antioxidant quinoline derivatives highlights their capacity as radical scavengers. The antioxidant activity is influenced by the nature and position of substituents on the quinoline ring. For example, the presence of hydroxyl groups can enhance antioxidant efficacy.

Similarly, quinazoline derivatives have been studied for their antioxidant properties. The structural similarity between quinoline and quinazoline ring systems has prompted research into the radical scavenging activities of quinazoline derivatives.

Theoretical studies have also been employed to predict the antioxidant activity of quinoline derivatives based on parameters like ionization potential and bond dissociation energies, which are related to hydrogen atom and single electron transfer mechanisms involved in radical scavenging.

Table 4: In Vitro Antioxidant Activity of Quinoline and Quinazolinone Derivatives

| Compound/Derivative Class | Assay/Method | Key Findings | Reference |

| Quinoline Derivatives | Radical Scavenging Assays | Important class of compounds for new drug development with antioxidant activity. | |

| Quinazoline Derivatives | Radical Scavenging Assays | Showed effective antioxidant activity. | |

| Quinoline Derivatives | Theoretical Calculations (Ionization Potential, Bond Dissociation Energies) | Predicted antioxidant efficiency. |

DNA Binding and Intercalation Studies

The planar aromatic structure of the quinoline and quinoxaline ring systems makes them ideal candidates for DNA intercalation, a mechanism of action for many anticancer agents.

Studies on 2-substituted benzimidazo[1,2-a]quinolines have demonstrated their DNA binding and intercalation properties. The N,N-dimethylaminopropyl analogue (compound 11) was identified as a strong DNA-binder and intercalating agent that effectively targets DNA within cells. The DNA intercalation activity was found to correlate with the anti-proliferative effect of these compounds.

Quinoxaline derivatives have also been reported to possess high anticancer activities through DNA intercalation. The design of new derivatives often incorporates features that enhance DNA binding, such as a triazoloquinoxaline chromophore that can be placed between DNA bases and cationic centers that increase selectivity and affinity for DNA. For example, derivative 7e in one study was found to be a potent DNA intercalator with an IC50 value of 29.06 µM.

The interaction with DNA is a key mechanism for the therapeutic effects of many quinoline-based drugs, and research continues to explore new derivatives with improved DNA binding and inhibitory activity against DNA-interacting proteins like topoisomerases.

Table 5: DNA Binding and Intercalation Activity of Quinoline and Quinoxaline Derivatives

| Compound/Derivative Class | Target/Assay | Key Findings | Reference |

| 2-Substituted benzimidazo[1,2-a]quinolines (Compound 11) | DNA Binding and Intercalation | Strong DNA-binder and intercalative agent. | |

| Triazoloquinoxaline derivative (7e) | DNA Intercalation | Potent DNA intercalator with an IC50 of 29.06 µM. | |

| Quinoxaline derivatives | DNA Intercalation | High anticancer activities through this mechanism. |

Future Research Directions and Research Gaps

Exploration of Novel Derivatization Pathways and Molecular Scaffolds

The versatility of the 2-(chloromethyl) group in 2-(Chloromethyl)-4(1H)-quinolinone makes it an ideal handle for a variety of chemical modifications. Future research should focus on exploring novel derivatization pathways to expand the chemical space of quinolinone-based compounds. This includes the introduction of diverse substituents at various positions of the quinolinone ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of novel quinazolinone-based rhodanines has been reported, demonstrating the potential for creating diverse molecular architectures. Furthermore, the development of new synthetic methodologies, such as one-pot condensation reactions, can facilitate the efficient generation of libraries of quinolinone derivatives for biological screening.

Advanced Mechanistic Elucidation of Biological Actions at a Molecular Level

While numerous quinolinone derivatives have demonstrated promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future studies should employ advanced techniques to elucidate these mechanisms. For example, some 4(1H)-quinolone derivatives have been shown to overcome resistance to anti-microtubule agents by targeting the colchicine (B1669291) binding site of β-tubulin. nih.gov Further investigations could utilize techniques like X-ray crystallography and cryo-electron microscopy to visualize the binding interactions between these compounds and their protein targets. Molecular docking and dynamics simulations can also provide valuable insights into the ligand-protein interactions and the stability of the resulting complexes, as demonstrated in studies of quinazolin-4(3H)-one derivatives as aldose reductase inhibitors. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization.

Development of Highly Selective and Potent Therapeutic Candidates

A key challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicities. Future research on this compound derivatives should prioritize the development of highly selective and potent therapeutic candidates. This can be achieved through a combination of structure-activity relationship (SAR) studies and computational modeling. For example, the development of quinoline-2,4(1H,3H)-diones as potent and selective ligands for the cannabinoid type 2 receptor highlights the feasibility of achieving receptor subtype selectivity. By systematically modifying the chemical structure and evaluating the impact on potency and selectivity, researchers can identify lead compounds with improved therapeutic profiles. The identification of a cyclohexyl-substituted quinazolin-4(3H)-one derivative as a highly potent and selective aldose reductase inhibitor serves as a compelling example of this approach.

Investigation of Synergistic Effects with Existing Therapeutic Modalities

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Future research should explore the potential synergistic effects of this compound derivatives when used in combination with existing therapeutic agents. For instance, some 4(1H)-quinolone derivatives have been found to overcome acquired resistance to microtubule-targeting cancer drugs. nih.gov Investigating the combination of these quinolinones with conventional chemotherapeutics could lead to more effective treatment regimens and potentially overcome drug resistance. Studies on the combination of approved leishmanicidal drugs to enhance therapeutic effects and reduce the emergence of parasite resistance provide a relevant precedent for this line of inquiry.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govijettjournal.org These powerful computational tools can be applied to various stages of the drug development pipeline, from target identification to lead optimization. In the context of this compound research, AI and ML can be utilized to:

Predict the biological activity of novel derivatives: Machine learning models, particularly neural networks, can be trained on existing datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new compounds.

Identify potential drug targets: AI algorithms can analyze large biological datasets to identify novel protein targets for quinolinone-based inhibitors.

Optimize pharmacokinetic properties: ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, aiding in the selection of compounds with favorable pharmacokinetic profiles.

Facilitate high-throughput virtual screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds, prioritizing those with the highest probability of being active.

By leveraging the power of AI and ML, researchers can accelerate the discovery and development of new therapeutic agents derived from the this compound scaffold, making the process more efficient and cost-effective. ijettjournal.org

Q & A

Q. Key Considerations :

- Solvent choice (e.g., methanol vs. ionic liquids) impacts yield and purity.

- Catalysts like CAN or ionic liquids reduce reaction time but require careful pH control.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- ¹H NMR Analysis : Distinct proton environments are identified. For example, aromatic protons in the quinolinone ring appear at δ 6.8–8.2 ppm, while the chloromethyl (-CH₂Cl) group resonates at δ 4.5–4.7 ppm (doublet due to coupling with adjacent protons) .

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the quinolinone core and substituents. For example, the chlorophenyl group in 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one forms a 45.2° angle with the heterocyclic ring .

- HRMS : Molecular ion peaks ([M+H]⁺) at m/z 195.05 confirm the molecular formula C₁₀H₁₀ClNO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.